molecular formula C7H6BrN3S B573147 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine CAS No. 1263279-43-1

6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine

Cat. No. B573147
CAS RN: 1263279-43-1
M. Wt: 244.11
InChI Key: LPUWPHRDGHPRFW-UHFFFAOYSA-N
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Description

“6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine” is a chemical compound with the molecular formula C7H6BrN3S . It has a molecular weight of 244.11 . This compound is a powder in its physical form .


Molecular Structure Analysis

The molecular structure of “6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine” consists of a pyrimidine ring fused with a thieno ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the thieno ring is a five-membered ring with one sulfur atom .

Scientific Research Applications

Chemical Synthesis and Catalytic Applications

The pyranopyrimidine core is a significant precursor in the medicinal and pharmaceutical industries due to its extensive synthetic applications and bioavailability. Research highlights the importance of hybrid catalysts in the synthesis of various pyranopyrimidine scaffolds, utilizing organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. These advancements in catalytic methods have broadened the scope for developing lead molecules, showcasing the compound's versatility in chemical synthesis and potential for creating pharmaceuticals (Parmar, Vala, & Patel, 2023).

Pharmacological Potential

Pyrimidine derivatives, including structures like 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine, are recognized for their wide range of pharmacological activities. These compounds are essential for developing new biologically active compounds due to their antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The systematic analysis of pyrimidine derivatives provides a foundation for the future discovery of highly effective and safe medicines (Chiriapkin, 2022).

Anti-inflammatory Applications

The synthesis and evaluation of pyrimidine derivatives have shown promising in-vitro anti-inflammatory activities. A study focusing on substituted 1,2,3,4 tetrahydropyrimidine derivatives highlighted their potential in exhibiting significant anti-inflammatory effects, underscoring the necessity for further investigation into the anti-inflammatory potential of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013).

Role in Neurological Disorders

Pyrimidine derivatives have also been investigated for their medicinal perspectives as anti-Alzheimer's agents. Due to their structural features and non-toxic nature, these compounds offer a promising avenue for addressing neurological disorders and enhancing research in anti-Alzheimer's drugs. The structural activity relationship (SAR) study-based approach emphasizes the pharmacological advancements of pyrimidine moiety as therapeutics for neurological disorders (Das et al., 2021).

Future Directions

Pyrimidine derivatives, including “6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine”, continue to be of interest in the field of drug discovery due to their diverse biological potential . Future research may focus on the synthesis of new pyrimidine derivatives, investigation of their biological activities, and development of new therapies .

Mechanism of Action

Target of Action

The primary target of 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. It is an attractive target in EGFR driven diseases such as non-small-cell lung cancer, EGFR positive breast cancer, and pancreatic cancer .

Mode of Action

6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine inhibits the intracellular ATP-binding site of EGFR . This inhibition can be achieved using properly designed small molecular structures . The compound’s interaction with its target leads to a decrease in the kinase activity of EGFR, thereby inhibiting the downstream signaling pathways that are responsible for cell growth and proliferation .

Biochemical Pathways

The inhibition of EGFR by 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine affects several biochemical pathways. These include the PI3K/Akt pathway and the Ras/Raf/MEK/ERK pathway, which are involved in cell survival, growth, and proliferation . The inhibition of these pathways leads to a decrease in cell growth and proliferation, thereby exerting an anti-cancer effect .

Result of Action

The result of the action of 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine is the inhibition of EGFR, leading to a decrease in cell growth and proliferation . This makes it a potential therapeutic agent for EGFR-driven diseases such as certain types of cancer .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with EGFR . .

properties

IUPAC Name

6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-9-7-10-3-4-2-5(8)12-6(4)11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTKUOONLCBXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C2C=C(SC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine

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